dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane

Phosphine Ligand Air Stability Procurement Specification

Cy-vBRIDP is a diarylvinylphosphine ligand—not a biarylphosphine. Substituting with generic dicyclohexylphosphine ligands introduces cyclopalladation pathways absent in Cy-vBRIDP's vinyl backbone, fundamentally altering catalytic performance. This solid, air-handleable ligand (mp 124–130°C) enables Pd-catalyzed C–N, C–C, and Sonogashira couplings with aryl chlorides, delivering 85% isolated yield in morpholine–4-chlorotoluene amination. For buyers requiring a strong σ-donor phosphine with validated cross-coupling utility, specify ≥98% purity (HPLC). Store under inert gas at 2–8°C. Do not substitute with 2-dicyclohexylphosphinobiphenyl or MePhos without confirming backbone compatibility.

Molecular Formula C27H35P
Molecular Weight 390.5 g/mol
CAS No. 384842-24-4
Cat. No. B1601076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane
CAS384842-24-4
Molecular FormulaC27H35P
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3
InChIKeyYMSBPYCREGBACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Cy-vBRIDP (CAS 384842-24-4) Requires Scrutiny Before Procurement for Palladium-Catalyzed Cross-Coupling


Dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane, commercially designated Cy-vBRIDP, is a solid, electron-rich tertiary phosphine ligand supplied by multiple vendors including Sigma-Aldrich and Strem Chemicals [1]. This ligand belongs to the diarylvinylphosphine family and is employed as a ligand in palladium-catalyzed transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . Its structure features two cyclohexyl groups on phosphorus and a 1,1-diphenylprop-1-en-2-yl backbone, which collectively dictate its distinct steric profile and air-handling characteristics relative to other dicyclohexylphosphine ligands . While multiple dicyclohexylphosphine ligands share this phosphorus core, the vinyl diaryl backbone of Cy-vBRIDP fundamentally distinguishes it from the biaryl-phosphine class, warranting a careful evaluation of its specific properties rather than assuming functional equivalence.

The Structural Basis for Non-Interchangeability of Cy-vBRIDP (CAS 384842-24-4) with Common Biarylphosphine Ligands


The common procurement error of substituting one dicyclohexylphosphine ligand for another—for example, using 2-dicyclohexylphosphino-2′-methylbiphenyl (MePhos) or 2-(dicyclohexylphosphino)biphenyl in place of Cy-vBRIDP—ignores fundamental differences in ligand architecture that directly impact catalytic performance. Cy-vBRIDP is a diarylvinylphosphine, not a biarylphosphine; its phosphorus atom is bound to a 1,1-diphenylprop-1-en-2-yl moiety rather than a biphenyl scaffold . This structural divergence has measurable consequences: the biaryl scaffold of ligands like 2-(dicyclohexylphosphino)biphenyl enables cyclopalladation pathways that can influence catalyst stability and activation [1], whereas the vinyl backbone of Cy-vBRIDP lacks the ortho-C–H bonds required for such metallacycle formation. Consequently, a generic specification that simply calls for a 'dicyclohexylphosphine ligand' without specifying the backbone will result in procurement of a compound with materially different steric, electronic, and reactivity profiles. The quantitative evidence below establishes exactly where these differences matter.

Quantitative Differentiation of Cy-vBRIDP (CAS 384842-24-4) from Comparator Ligands: A Procurement-Focused Evidence Summary


Physical State and Handling: Solid Form and Ambient Air Stability vs. Liquid or Air-Sensitive Comparators

Cy-vBRIDP is a solid with a reported melting point of 124–130 °C and can be handled in ambient air without immediate decomposition, although prolonged storage under inert atmosphere is recommended [1]. In contrast, many simpler trialkylphosphines—including PCy3 (tricyclohexylphosphine)—are low-melting solids or liquids at room temperature that demand rigorous air-free handling and are pyrophoric under certain conditions. This difference directly affects ease of weighing, storage protocols, and the need for glovebox or Schlenk-line infrastructure.

Phosphine Ligand Air Stability Procurement Specification

Electronic Properties: Baseline Donor Strength of Cy-vBRIDP Inferred from Dicyclohexylphosphine Ligands

Direct experimental ν(CO) data for Cy-vBRIDP are not available in the open literature; however, its electronic properties can be inferred from the dicyclohexylphosphine donor core common to a series of structurally characterized ligands. Infrared carbonyl stretching frequencies of cis-[IrCl(CO)2(L)] complexes place the donor strength of dicyclohexylphosphino-substituted biaryl ligands between that of di(cyclohexyl)phenylphosphine (ν(CO)avg ≈ 1969 cm⁻¹) and tricyclohexylphosphine (PCy3, ν(CO)avg ≈ 1954 cm⁻¹) [1]. Since Cy-vBRIDP possesses the identical PCy2 donor motif, its σ-donor capacity is expected to fall within this established range, meaning it is more electron-rich than PPh3 (ν(CO)avg ≈ 1978 cm⁻¹) [1] but less so than PCy3. This positions Cy-vBRIDP as a strong σ-donor ligand suitable for promoting oxidative addition of challenging aryl chlorides in cross-coupling reactions, consistent with its documented application profile [2].

Phosphine Basicity σ-Donor Ligand Electronic Parameter

Backbone Architecture: Cyclopalladation Potential in Biaryl Ligands vs. Cy-vBRIDP

A key mechanistic distinction between Cy-vBRIDP and biarylphosphine ligands (e.g., 2-(dicyclohexylphosphino)biphenyl) lies in the potential for cyclopalladation. X-ray crystallographic and ³¹P NMR studies have demonstrated that 2-(dicyclohexylphosphino)biphenyl and related biaryl ligands undergo C–H activation at the ortho position of the non-phosphine aryl ring upon reaction with Pd(OAc)₂, forming cyclopalladated species [1]. The vinyl diaryl backbone of Cy-vBRIDP lacks an ortho-C–H bond on the carbon adjacent to phosphorus; the diphenylpropene moiety instead presents a quaternary vinylic carbon and phenyl rings that are not directly connected via a biaryl linkage capable of forming a five-membered palladacycle. While no direct kinetic comparison between Cy-vBRIDP and biaryl ligands exists in the literature, the absence of this cyclopalladation pathway in Cy-vBRIDP implies a different catalyst activation profile and potentially altered resting-state speciation during catalysis.

Ligand Backbone Cyclopalladation Catalyst Stability

Reaction Scope Documentation: Pd-Catalyzed Amination of Aryl Bromides and Chlorides with Cy-vBRIDP

Cy-vBRIDP was developed and reported as part of a series of diarylvinylphosphine ligands for palladium-catalyzed aromatic amination [1]. A catalyst system combining Cy-vBRIDP with Pd₂(dba)₃ effectively catalyzes the coupling of aryl bromides and aryl chlorides with amines, affording products in good to excellent yields (e.g., coupling of 4-bromotoluene with morpholine gives 96% isolated yield; coupling of 4-chlorotoluene with morpholine gives 85% isolated yield under optimized conditions) [1]. Critically, the study that established this performance did NOT conduct a direct head-to-head comparison with another diarylvinylphosphine ligand under identical conditions, nor did it compare Cy-vBRIDP to vBRIDP (the di-tert-butyl analog, CAS 384842-25-5). Therefore, the observed yields represent the performance of this specific catalyst system but cannot be used to assert superiority over closely related diarylvinylphosphines.

Buchwald-Hartwig Amination Aryl Chloride Cross-Coupling

Cy-vBRIDP vs. vBRIDP: Alkyl Substituent Differentiation on Phosphorus

Cy-vBRIDP (CAS 384842-24-4) and vBRIDP (CAS 384842-25-5) share the identical 1,1-diphenylprop-1-en-2-yl backbone but differ in the alkyl groups bound to phosphorus: cyclohexyl in Cy-vBRIDP versus tert-butyl in vBRIDP [1]. This substitution pattern directly impacts the ligand's steric profile and solubility. The molecular weight differs by approximately 52 g/mol (390.55 for Cy-vBRIDP vs. 338.47 for vBRIDP) [1]. While no published direct comparative catalytic study exists for these two ligands, the known differences in cone angle between PCy3 (cone angle ~170°) and PtBu3 (cone angle ~182°) [2] suggest that Cy-vBRIDP presents a moderately smaller steric footprint than vBRIDP. Both ligands are documented for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings [1].

Phosphine Ligand Steric Parameter Alkyl Substituent

Supplier Purity Specifications and Pricing Benchmark for Cy-vBRIDP Procurement

Commercially available Cy-vBRIDP is supplied with varying purity specifications across vendors: Sigma-Aldrich (≥90% HPLC) , ChemImpex (≥95.5% HPLC) , and TCI (>90.0% HPLC) . The melting point is consistently reported as 124–130 °C across supplier data sheets . As a procurement benchmark, Strem Chemicals offers this ligand through Fujifilm Wako at JPY 42,100 for 1 g (approximately USD 280–300 as of early 2026) . For comparison, the tert-butyl analog vBRIDP (CAS 384842-25-5) is offered by Alfa Chemistry and other vendors , though direct pricing comparisons across identical pack sizes and purity grades are not uniformly available in public catalogs.

Purity Specification Procurement Supplier Comparison

Evidence-Backed Application Scenarios for Cy-vBRIDP (CAS 384842-24-4) in Research and Industrial Procurement


Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides and Bromides

Cy-vBRIDP is documented to function as an effective ligand for Pd-catalyzed C–N bond formation between aryl halides and amines, including less reactive aryl chlorides [1]. In a representative substrate test, the Cy-vBRIDP/Pd₂(dba)₃ system delivered 85% isolated yield for the coupling of 4-chlorotoluene with morpholine [1]. This application scenario is appropriate when a strong σ-donor dicyclohexylphosphine ligand is required to facilitate oxidative addition of aryl chlorides , and when the solid, air-handleable nature of Cy-vBRIDP is operationally advantageous over more air-sensitive phosphines. Procurement for this purpose should confirm ligand purity (≥95% by HPLC is recommended based on vendor specifications ) to ensure reproducible catalytic performance.

Suzuki-Miyaura Cross-Coupling Requiring a Commercially Available Electron-Rich Phosphine

Cy-vBRIDP is commercially listed as a ligand for Suzuki-Miyaura coupling reactions by multiple vendors, including Sigma-Aldrich and Alfa Chemistry [1]. As a member of the diarylvinylphosphine family , its electron-rich dicyclohexylphosphine core provides the strong σ-donation required for activation of aryl bromides and chlorides in cross-coupling . This scenario is most appropriate when the synthetic route has been validated with Cy-vBRIDP specifically, or when the user requires a commercially available, solid dicyclohexylphosphine ligand with documented cross-coupling utility. Procurement should be accompanied by verification of lot-specific purity via certificate of analysis.

Research Studies Investigating Ligand Steric Effects in Vinylphosphine-Palladium Catalysis

For research programs comparing the influence of phosphorus substituents on catalytic performance in diarylvinylphosphine ligand systems, Cy-vBRIDP (dicyclohexyl) and vBRIDP (di-tert-butyl) represent a matched pair differing only in the alkyl groups on phosphorus [1]. The moderate steric bulk of Cy-vBRIDP (inferred from cone angle differences between PCy3 and PtBu3 ) provides a benchmark for evaluating how steric parameters affect reaction outcomes such as yield, selectivity, and substrate scope in Pd-catalyzed transformations. This application scenario is specifically for systematic ligand optimization studies, not for routine synthetic use where a single ligand is sufficient. Procurement of both Cy-vBRIDP and vBRIDP from a single vendor (e.g., Alfa Chemistry, which supplies both [1]) can help minimize batch-to-batch variability when conducting comparative experiments.

Organic Synthesis Requiring an Air-Handleable Solid Phosphine Ligand

Unlike many trialkylphosphines that are liquids or low-melting solids and require rigorous air-free handling, Cy-vBRIDP is a solid with a melting point of 124–130 °C that can be handled in ambient air without immediate decomposition [1]. This property makes Cy-vBRIDP a practical choice for laboratories that lack glovebox infrastructure or prefer to weigh ligands on the benchtop before transferring to reaction vessels under inert atmosphere. Procurement in this scenario should still include planning for storage under inert atmosphere at 2–8 °C to maintain long-term stability . This application scenario is particularly relevant for academic teaching laboratories, high-throughput screening facilities with automated weighing systems, and process development groups evaluating ligand options for scale-up feasibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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